molecular formula C19H21ClNO6 B600863 (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 864070-37-1

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Numéro de catalogue B600863
Numéro CAS: 864070-37-1
Poids moléculaire: 380.83
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Empagliflozin impurity.

Applications De Recherche Scientifique

  • Synthesis Approaches: Several studies have focused on developing efficient synthesis methods for related compounds. For instance, Liu et al. (2008) described a convenient approach for synthesizing a similar compound, highlighting the avoidance of undesired isomers in the process (Liu, Li, Lu, & Miao, 2008). Similarly, another study by Liu, Li, and Lu (2008) developed an improved preparation method for C-aryl glucoside SGLT2 inhibitors, demonstrating the synthesis of a related compound in six steps starting from 5-bromo-2-chlorobenzoic acid (Liu, Li, & Lu, 2008).

  • Pharmaceutical Applications: The compound and its derivatives have been explored for their potential pharmaceutical applications. For instance, Hijji et al. (2021) developed a water-soluble Glucose amine Schiff base derivative through microwave-assisted synthesis, which may have implications in drug development (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021). Additionally, Obermeier et al. (2010) characterized dapagliflozin, a potent sodium-glucose cotransporter type II inhibitor that includes a structurally similar compound, highlighting its potential in treating type 2 diabetes (Obermeier, Yao, Khanna, Koplowitz, Zhu, Li, Komoroski, Kasichayanula, Discenza, Washburn, Meng, Ellsworth, Whaley, & Humphreys, 2010).

  • Chemical Properties and Interactions: Studies have also examined the chemical properties and interactions of similar compounds. For example, a study by Gelbrich et al. (2017) investigated the hydrogen-bonded structures and interaction energies in two forms of the SGLT-2 inhibitor sotagliflozin, revealing insights into the molecular conformations and intermolecular interactions (Gelbrich, Adamer, Štefinović, Thaler, & Griesser, 2017).

  • Analytical Methods: Niguram and Kate (2019) reported on the structural characterization of degradation products of empagliflozin, a drug with a similar structure, using high-resolution mass spectrometry. This study contributes to understanding the stability and degradation pathways of such compounds (Niguram & Kate, 2019).

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQAIMBPQWETBE-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

864070-37-1
Record name Dapagliflozin metabolite M8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-511926
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
P Niguram, AS Kate - Journal of Liquid Chromatography & Related …, 2019 - Taylor & Francis
Eleven unique degradation products (DPs) of empagliflozin (EGF), a sodium glucose cotransporter (SGLT) 2 inhibitor have been reported for the first time. These DPs were generated …
Number of citations: 12 www.tandfonline.com
M Obermeier, M Yao, A Khanna, B Koplowitz… - Drug metabolism and …, 2010 - ASPET
(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-chlorophenyl)-6-hydroxymethyl-tetrahydro-2H-pyran-3,4,5-triol (dapagliflozin; BMS-512148) is a potent sodium-glucose cotransporter type II …
Number of citations: 201 dmd.aspetjournals.org
A Gumieniczek, A Berecka-Rycerz - Biomedicines, 2023 - mdpi.com
The drug metabolism and drug degradation pathways may overlap, resulting in the formation of similar constituents. Therefore, the metabolism data can be helpful for deriving safe …
Number of citations: 8 www.mdpi.com
K Karumanchi, SK Natarajan, R Chavakula… - Journal of Chemical …, 2020 - Springer
Dapagliflozin is one of the gliflozin class drugs, useful for the treatment of type-2 diabetes. Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans. The …
Number of citations: 5 link.springer.com
V Jagadabi, PVN Kumar, S Pamidi, LA Ramaprasad… - researchgate.net
A new UPLC method was developed for identification and quantification of process related impurities and degradation products in a new fixed dose combination product of …
Number of citations: 4 www.researchgate.net
G Xu, B Lv, JY Roberge, B Xu, J Du… - Journal of Medicinal …, 2014 - ACS Publications
SGLT2 inhibitors deuterated at sites susceptible to oxidative metabolism were found to have a slightly longer t max and half-life (t 1/2 ), dose-dependent increase in urinary glucose …
Number of citations: 67 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.